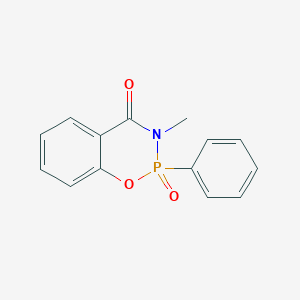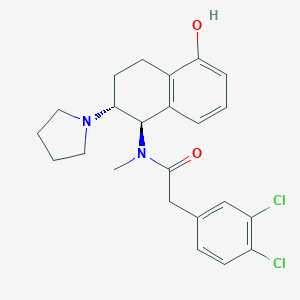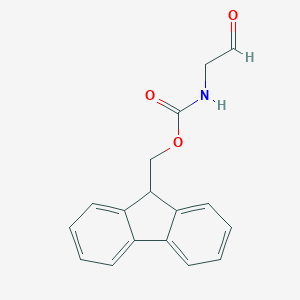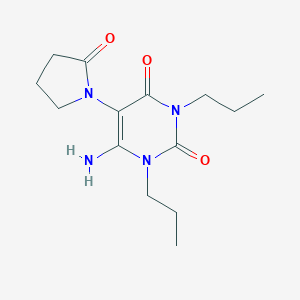
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidinedione derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemische Und Physiologische Effekte
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has also been found to induce apoptosis in cancer cells and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- in lab experiments is its potential therapeutic applications. It has shown promising results in various studies and may have the potential to be developed into a new drug. However, one of the limitations is that the exact mechanism of action is not fully understood, which may hinder the development of the compound as a drug.
Zukünftige Richtungen
There are several future directions for the research on 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl-. One of the directions is to further investigate its potential therapeutic applications and develop it into a new drug. Additionally, studies can be conducted to elucidate the exact mechanism of action and identify potential targets for the compound. Furthermore, research can also be conducted to investigate the potential side effects and toxicity of the compound.
Synthesemethoden
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- can be synthesized through a multi-step process. One of the commonly used methods involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 1,3-dipropylamine and N-(pyrrolidin-2-yl) acetamide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
155930-26-0 |
|---|---|
Produktname |
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- |
Molekularformel |
C14H22N4O3 |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
6-amino-5-(2-oxopyrrolidin-1-yl)-1,3-dipropylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N4O3/c1-3-7-17-12(15)11(16-9-5-6-10(16)19)13(20)18(8-4-2)14(17)21/h3-9,15H2,1-2H3 |
InChI-Schlüssel |
JJNZEERXZLNEDT-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)N2CCCC2=O)N |
Kanonische SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)N2CCCC2=O)N |
Synonyme |
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-(2-oxo-1-pyrrolidinyl)-1,3-dipropyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



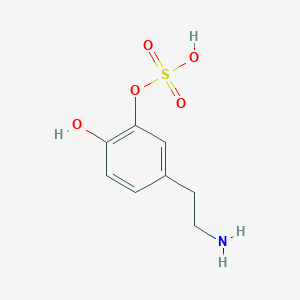

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
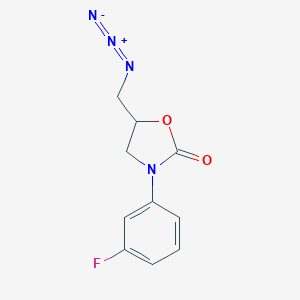
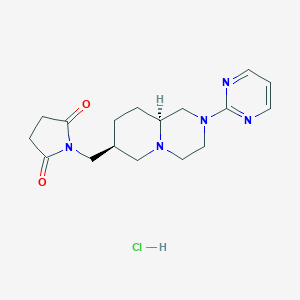
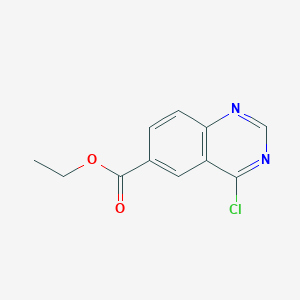
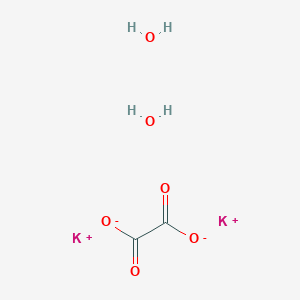
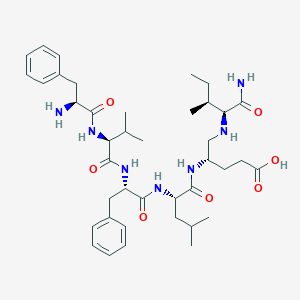
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)

